molecular formula C19H15FN2S B447405 1-(4-fluorophenyl)-5-phenyl-3-(2-thienyl)-4,5-dihydro-1H-pyrazole

1-(4-fluorophenyl)-5-phenyl-3-(2-thienyl)-4,5-dihydro-1H-pyrazole

Cat. No.: B447405
M. Wt: 322.4g/mol
InChI Key: JQVMGSLZINJSQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Fluorophenyl)-5-phenyl-3-(2-thienyl)-4,5-dihydro-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with fluorophenyl, phenyl, and thienyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-fluorophenyl)-5-phenyl-3-(2-thienyl)-4,5-dihydro-1H-pyrazole typically involves the cyclization of appropriate hydrazones with α,β-unsaturated carbonyl compounds. One common method includes the reaction of 4-fluorobenzaldehyde, acetophenone, and 2-thiophenecarboxaldehyde with hydrazine hydrate under reflux conditions. The reaction is usually carried out in ethanol or another suitable solvent, and the product is purified by recrystallization.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent product quality and yield. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorophenyl)-5-phenyl-3-(2-thienyl)-4,5-dihydro-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.

    Reduction: Reduction reactions can yield dihydropyrazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, introducing various functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typical reducing agents.

    Substitution: Halogenation can be achieved using halogens (Cl₂, Br₂), while nitration can be done using nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Major Products: The major products depend on the specific reactions and conditions used. For example, oxidation may yield pyrazole-4,5-dione derivatives, while reduction could produce 4,5-dihydropyrazole derivatives.

Scientific Research Applications

Chemistry: In chemistry, 1-(4-fluorophenyl)-5-phenyl-3-(2-thienyl)-4,5-dihydro-1H-pyrazole is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for developing new therapeutic agents.

Medicine: Medicinally, derivatives of this compound are investigated for their potential anti-inflammatory, analgesic, and anticancer properties. The presence of the fluorophenyl group is particularly significant in enhancing biological activity.

Industry: In the industrial sector, this compound can be used in the development of new materials with specific electronic or optical properties. Its heterocyclic nature makes it suitable for applications in organic electronics and photonics.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-5-phenyl-3-(2-thienyl)-4,5-dihydro-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity through halogen bonding, while the thienyl group can participate in π-π interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

  • 1-(4-Chlorophenyl)-5-phenyl-3-(2-thienyl)-4,5-dihydro-1H-pyrazole
  • 1-(4-Bromophenyl)-5-phenyl-3-(2-thienyl)-4,5-dihydro-1H-pyrazole
  • 1-(4-Methylphenyl)-5-phenyl-3-(2-thienyl)-4,5-dihydro-1H-pyrazole

Comparison: Compared to its analogs, 1-(4-fluorophenyl)-5-phenyl-3-(2-thienyl)-4,5-dihydro-1H-pyrazole is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine’s high electronegativity and small size allow for strong interactions with biological targets, often leading to enhanced potency and selectivity in medicinal applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C19H15FN2S

Molecular Weight

322.4g/mol

IUPAC Name

2-(4-fluorophenyl)-3-phenyl-5-thiophen-2-yl-3,4-dihydropyrazole

InChI

InChI=1S/C19H15FN2S/c20-15-8-10-16(11-9-15)22-18(14-5-2-1-3-6-14)13-17(21-22)19-7-4-12-23-19/h1-12,18H,13H2

InChI Key

JQVMGSLZINJSQX-UHFFFAOYSA-N

SMILES

C1C(N(N=C1C2=CC=CS2)C3=CC=C(C=C3)F)C4=CC=CC=C4

Canonical SMILES

C1C(N(N=C1C2=CC=CS2)C3=CC=C(C=C3)F)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.